Bienvenue dans la boutique en ligne BenchChem!

(3E)-2-Propylpent-3-enoic acid

Inflammation Enzyme Inhibition Lipid Mediators

(3E)-2-Propylpent-3-enoic acid (CAS 72010-19-6), also known as 3-Ene-VPA, is a monounsaturated, methyl-branched fatty acid. It is a defined metabolite of the widely used anticonvulsant drug valproic acid (VPA), formed via β-oxidation in the mitochondria.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 72010-19-6
Cat. No. B1609294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-2-Propylpent-3-enoic acid
CAS72010-19-6
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCC(C=CC)C(=O)O
InChIInChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+
InChIKeyWTMAHJABDOHPDJ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3E)-2-Propylpent-3-enoic Acid (72010-19-6): A Specialized Valproic Acid Metabolite for Advanced Biomedical and Enzyme Research


(3E)-2-Propylpent-3-enoic acid (CAS 72010-19-6), also known as 3-Ene-VPA, is a monounsaturated, methyl-branched fatty acid [1]. It is a defined metabolite of the widely used anticonvulsant drug valproic acid (VPA), formed via β-oxidation in the mitochondria [2]. This compound has been detected in human biofluids and tissues and is recognized as a key component in studies dissecting the therapeutic and toxic mechanisms of VPA [3]. As a pure, stereochemically defined (E)-isomer, it serves as a critical research tool for structure-activity relationship (SAR) investigations, providing insights that cannot be gleaned from the complex metabolic milieu of VPA itself.

The Critical Need for Defined (3E)-2-Propylpent-3-enoic Acid in Biomedical Research


Substituting (3E)-2-Propylpent-3-enoic acid with other structurally related valproic acid (VPA) analogs or commercially available metabolite mixtures is scientifically invalid and will lead to irreproducible results. This compound is not a generic VPA-like molecule; it is a specific (E)-stereoisomer whose biological profile is distinct from its parent drug VPA and its (Z)-isomer . Research demonstrates that seemingly minor structural variations among VPA metabolites—such as the position of the double bond (e.g., 2-ene vs. 3-ene vs. 4-ene) or stereochemistry—profoundly alter their pharmacology, including anticonvulsant efficacy, metabolic stability, protein binding, and, most critically, their potential for hepatotoxicity and teratogenicity [1]. Using impure or undefined material confounds experimental variables, obscuring true structure-activity relationships and jeopardizing the validity of mechanistic studies. The following evidence underscores the unique and quantifiable differentiation of this specific compound.

Quantitative Evidence for (3E)-2-Propylpent-3-enoic Acid: A Comparative Guide for Scientific Procurement


Enzymatic Inhibition Profile of (3E)-2-Propylpent-3-enoic Acid on 5-Lipoxygenase and mPGES-1

In contrast to valproic acid (VPA), (3E)-2-Propylpent-3-enoic acid exhibits distinct enzyme inhibition activities. It potently inhibits 5-lipoxygenase with an IC50 of 400 nM in human PMNL cells, while its inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) is significantly weaker, with an IC50 of 10,000 nM (10 µM) [1]. This 25-fold difference in potency suggests a more targeted anti-inflammatory profile compared to VPA, which is known for broader, less characterized effects on arachidonic acid metabolism [2].

Inflammation Enzyme Inhibition Lipid Mediators

Anti-Proliferative Potency of 3-Ene-VPA Analogue Compared to Valproic Acid

While direct data for the (3E)-isomer is limited, a closely related VPA metabolite, 2-ene-VPA (2-propyl-2-pentenoic acid), demonstrates significantly lower anti-proliferative potency compared to the parent drug, VPA [1]. In a C6 glioma cell proliferation assay, VPA exhibited an IC50 of 1.45 mM. In contrast, 2-ene-VPA and another analogue, 4-ene-VPA, were virtually indistinguishable, with significantly higher IC50 values of 2.5 mM and 2.55 mM, respectively . This indicates that the introduction of a double bond reduces anti-proliferative activity.

Cancer Research Anti-proliferative Teratogenicity

Comparative Pharmacokinetics: Prolonged Plasma Persistence of (E)-2-Ene VPA

Pharmacokinetic studies on the closely related metabolite (E)-2-ene VPA reveal a key difference from VPA: a significantly prolonged terminal elimination phase [1]. This is attributed to the extensive plasma protein binding of (E)-2-ene VPA, which is greater than that of VPA [2]. This property contributes to the sustained duration of pharmacological activity observed for these metabolites, a critical factor in their potential as research tools or therapeutics.

Pharmacokinetics ADME Neurology

Potential Association of 3-Ene-VPA with Pancreatic Cancer Metabolism

A recent integrative multi-omics study on pancreatic ductal adenocarcinoma (PDAC) identified a significant and sequential decrease in the tissue levels of (3Z)-2-Propylpent-3-enoic acid, the isomer of the target compound, as pancreatic tissue progressed from normal to cancerous states [1]. This reduction was positively correlated with the depletion of beneficial gut microbiota like *Faecalibacterium*. This finding positions (3E)-2-Propylpent-3-enoic acid as a potential metabolite of interest for cancer metabolism research and biomarker discovery.

Oncology Metabolomics Cancer Metabolism

Key Application Scenarios for Procuring (3E)-2-Propylpent-3-enoic Acid (72010-19-6)


Investigating 5-Lipoxygenase (5-LOX) Pathway and Inflammation

Procure (3E)-2-Propylpent-3-enoic acid for use as a specific chemical probe to study the 5-lipoxygenase (5-LOX) pathway. Its potent IC50 of 400 nM against 5-LOX [1] in human neutrophils allows for selective interrogation of this enzyme's role in leukotriene synthesis and inflammatory signaling, providing a valuable tool distinct from broader, less specific inhibitors like its parent drug, valproic acid.

Pancreatic Cancer Metabolomics and Biomarker Validation

Use this pure standard to validate and quantify (3E)-2-Propylpent-3-enoic acid levels in pancreatic tissue or biofluids as part of oncology research. Given its established correlation with PDAC progression and gut microbiome changes [1], this compound serves as a crucial reference material for developing LC-MS/MS assays aimed at exploring its potential as a diagnostic or prognostic biomarker.

Structure-Activity Relationship (SAR) Studies of Valproic Acid Derivatives

Utilize (3E)-2-Propylpent-3-enoic acid as a key comparator in SAR panels to deconvolute the molecular mechanisms underlying VPA's complex pharmacology. Its defined structure, particularly the (E)-stereochemistry at the delta-3 position, allows for precise attribution of biological effects [1], enabling differentiation from the parent drug and other metabolites like 2-ene-VPA and 4-ene-VPA.

Quote Request

Request a Quote for (3E)-2-Propylpent-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.